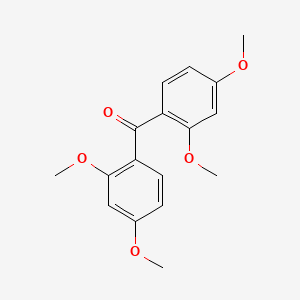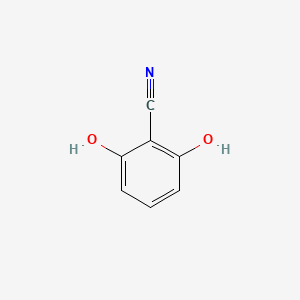
Indigo White
Descripción general
Descripción
Indigo White, also known as leucoindigo, is a reduced form of indigo dye. It is a colorless compound that is soluble in water and can be easily oxidized to form the blue indigo dye. This compound is primarily used in the textile industry for dyeing fabrics, particularly denim. The compound has historical significance as it was traditionally used in ancient dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indigo White can be synthesized through the reduction of indigo dye. One common method involves the use of sodium dithionite (sodium hydrosulfite) as a reducing agent. The reaction is typically carried out in an alkaline medium, such as sodium hydroxide solution, at elevated temperatures. The general reaction is as follows:
Indigo+Sodium Dithionite+Sodium Hydroxide→Indigo White+By-products
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reduction processes. The indigo dye is dissolved in a solution containing sodium dithionite and sodium hydroxide. The mixture is heated to facilitate the reduction reaction, resulting in the formation of this compound. The compound is then separated and purified for use in dyeing processes.
Types of Reactions:
Oxidation: this compound undergoes oxidation to form indigo dye. This reaction is typically carried out by exposing the compound to air or using oxidizing agents such as hydrogen peroxide.
Reduction: this compound can be further reduced to form other derivatives, although this is less common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, although this is not a primary reaction for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Air, hydrogen peroxide.
Reducing Agents: Sodium dithionite, sodium borohydride.
Reaction Conditions: Alkaline medium, elevated temperatures for reduction; ambient conditions for oxidation.
Major Products Formed:
Indigo Dye: Formed through the oxidation of this compound.
By-products: Depending on the reagents used, various by-products such as sodium sulfate may be formed.
Aplicaciones Científicas De Investigación
Indigo White has several applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions. Its reversible oxidation-reduction properties make it useful in studying redox reactions.
Biology: Employed in staining techniques for visualizing biological samples. The compound’s ability to convert to indigo dye upon oxidation is utilized in histological staining.
Medicine: Investigated for its potential therapeutic properties. Studies have explored its use in treating certain skin conditions due to its anti-inflammatory properties.
Industry: Widely used in the textile industry for dyeing fabrics. The compound’s solubility in water and ease of oxidation make it ideal for industrial dyeing processes.
Mecanismo De Acción
The mechanism of action of Indigo White involves its reversible oxidation-reduction properties. In an alkaline medium, this compound is oxidized to form indigo dye. This process involves the transfer of electrons from this compound to an oxidizing agent, resulting in the formation of the blue indigo dye. The molecular targets and pathways involved in this process include the interaction of this compound with oxygen or other oxidizing agents, leading to the formation of indigo dye.
Comparación Con Compuestos Similares
Indigo Dye: The oxidized form of Indigo White, known for its distinctive blue color.
Indirubin: A structural isomer of indigo, used in traditional Chinese medicine for its therapeutic properties.
Tyrian Purple: A natural dye similar to indigo, historically used for dyeing royal garments.
Comparison:
Indigo Dye vs. This compound: Indigo dye is the oxidized form, while this compound is the reduced form. Indigo dye is blue and insoluble in water, whereas this compound is colorless and water-soluble.
Indirubin vs. This compound: Indirubin has different therapeutic properties and is used in medicine, while this compound is primarily used in dyeing processes.
Tyrian Purple vs. This compound: Tyrian Purple is another natural dye with a similar structure but different historical and cultural significance.
This compound’s unique properties, such as its solubility in water and reversible oxidation-reduction capabilities, make it distinct from other similar compounds
Propiedades
IUPAC Name |
disodium;2-(3-oxido-1H-indol-2-yl)-1H-indol-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2.2Na/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14;;/h1-8,17-20H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSRLFLXFXUENW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061269 | |
| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-86-0 | |
| Record name | Indigo white | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [2,2'-bi-1H-indole]-3,3'-diolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIGO WHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFK9F739AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)




![Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-](/img/structure/B1605664.png)

![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)



![Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1605673.png)

